

An In-depth Technical Guide to the Physical and Chemical Characteristics of Propanolamines

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Compound of Interest

Compound Name: *3-(Isopropylamino)propan-1-ol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of propanolamines, a class of organic compounds containing both an amino and a hydroxyl group attached to a propane backbone. These compounds are of significant interest in medicinal chemistry and drug development, most notably as the foundational structure for the beta-blocker class of drugs. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Physical and Chemical Properties of Propanolamines

Propanolamines encompass a range of structures, including simple amino alcohols like 1-amino-2-propanol (monoisopropanolamine, MIPA) and 3-amino-1-propanol (n-propanolamine), as well as their di- and tri-substituted derivatives. Their bifunctional nature imparts both basicity, due to the amine group, and polarity, from the hydroxyl group, influencing their physical and chemical behaviors.

Quantitative Data Summary

The following tables summarize key physical and chemical properties for several common propanolamines. These values are essential for understanding their behavior in various chemical and biological systems.

Table 1: Physical Properties of Selected Propanolamines

Property	Monoisopropylamine (MIPA)	Diisopropanolamine (DIPA)	Triisopropanolamine (TIPA)	n-Propanolamine
CAS Number	78-96-6[1]	110-97-4	122-20-3	156-87-6[2]
Molecular Formula	C ₃ H ₉ NO[1]	C ₆ H ₁₅ NO ₂	C ₉ H ₂₁ NO ₃	C ₃ H ₉ NO[3]
Molecular Weight (g/mol)	75.11[1]	133.19	191.27[4]	75.11[5]
Appearance	Clear, colorless liquid[1]	Colorless liquid	White solid[4]	Colorless to pale yellow liquid[5]
Odor	Slight ammonia-like[1]	Ammonia-like	Slight ammonia-like[4]	Fishy[5]
Melting Point (°C)	1.0–2.0[1]	42-45	48-52	12.4
Boiling Point (°C)	158–160[1]	249	305	187-188[2]
Density (g/mL at 20°C)	0.96–0.98[1]	0.989	1.0[6]	0.982[7]
Flash Point (°C)	77[1]	135	160[6]	80[2]

Table 2: Chemical Properties of Selected Propanolamines

Property	Monoisopropanolamine (MIPA)	Diisopropanolamine (DIPA)	Triisopropanolamine (TIPA)	n-Propanolamine	Phenylpropanolamine
pKa	9.44	8.88	8.06[8]	9.84[9]	9.44[10]
Solubility in Water	Fully soluble[1]	Miscible	Soluble	Soluble[9]	Freely soluble[10]
Solubility in Organic Solvents	Miscible with alcohols and polar solvents[1]	Soluble in ethanol	Soluble in ethanol, diethyl ether, chloroform (slightly), and methanol	Soluble in alcohol, ether, acetone, and chloroform[2]	Practically insoluble in ether, chloroform, benzene[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of propanolamines.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of a liquid amine using a Thiele tube apparatus.[11][12]

Materials:

- Thiele tube
- Thermometer (0-200 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Mineral oil
- Bunsen burner or micro-burner

- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add a small amount (0.5-1 mL) of the propanolamine sample into the small test tube.
- Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
- Gently heat the side arm of the Thiele tube with a small flame.
- Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.
- Continue heating until a rapid, continuous stream of bubbles exits the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[11\]](#) Record this temperature.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a propanolamine using potentiometric titration.[\[2\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- pH meter with a combination pH electrode
- Burette (25 or 50 mL)

- Beaker (100 mL)
- Magnetic stirrer and stir bar
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- Propanolamine sample

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[\[2\]](#)
- Accurately weigh a known amount of the propanolamine sample and dissolve it in a known volume of deionized water in the beaker.
- Place the beaker on the magnetic stirrer and add the stir bar.
- Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.
- Record the initial pH of the solution.
- Fill the burette with the standardized HCl solution.
- Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl solution to the beaker.
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH changes significantly and then begins to level off again, indicating that the equivalence point has been passed.
- Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
- Determine the equivalence point, which is the point of steepest inflection on the curve.

- The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[14]

Determination of Aqueous Solubility (OECD 105 Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals and is suitable for substances with a solubility greater than 10 mg/L.[9][15][16][17]

Materials:

- Flask with a stirrer (e.g., magnetic stirrer)
- Thermostatically controlled water bath or incubator
- Analytical balance
- Centrifuge
- Analytical method for quantification (e.g., GC, HPLC)
- Propanolamine sample
- Distilled or deionized water

Procedure:

- Add an excess amount of the propanolamine sample to a flask containing a known volume of water.
- Place the flask in a thermostatically controlled environment (e.g., 20 °C) and stir the mixture.
- Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours), ensuring that a solid phase remains present.
- After equilibration, stop the stirring and allow the mixture to settle.
- Separate the aqueous phase from the undissolved solid by centrifugation.

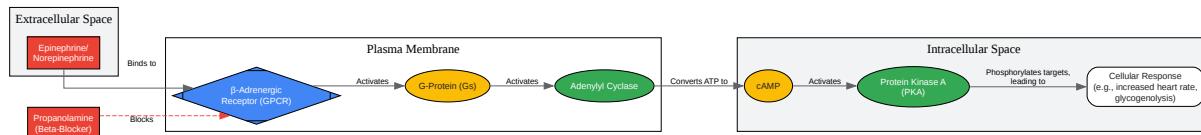
- Carefully take an aliquot of the clear supernatant for analysis.
- Determine the concentration of the propanolamine in the aliquot using a validated analytical method (e.g., Gas Chromatography).
- The measured concentration represents the aqueous solubility of the substance at the test temperature.

Signaling Pathways and Experimental Workflows

Many propanolamine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors.

Beta-Adrenergic Signaling Pathway

Propanolamine-based beta-blockers are antagonists at beta-adrenergic receptors. They competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling cascades.

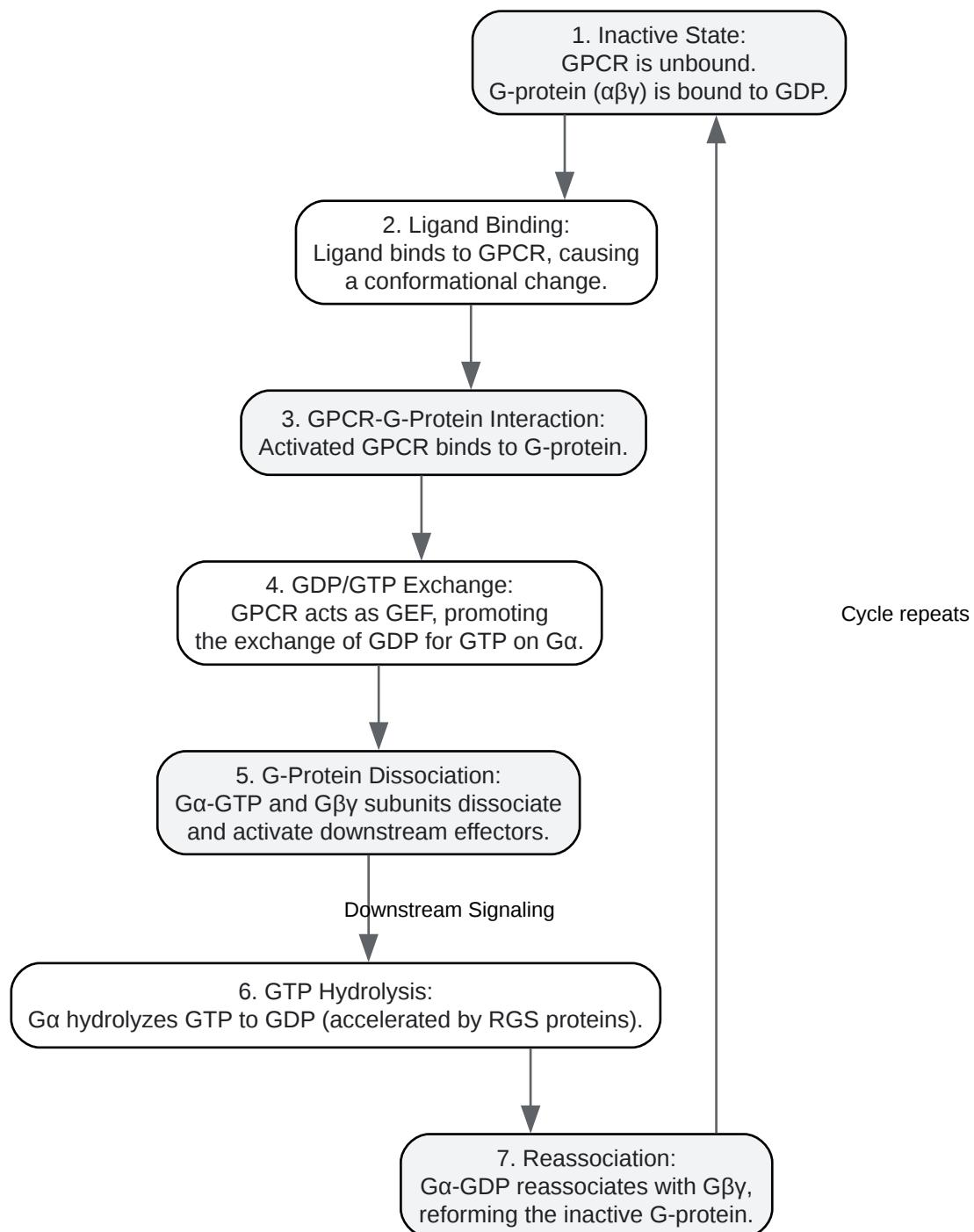


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Beta-Adrenergic Signaling Pathway and the action of Propanolamine Beta-Blockers.

G-Protein Coupled Receptor (GPCR) Activation Cycle

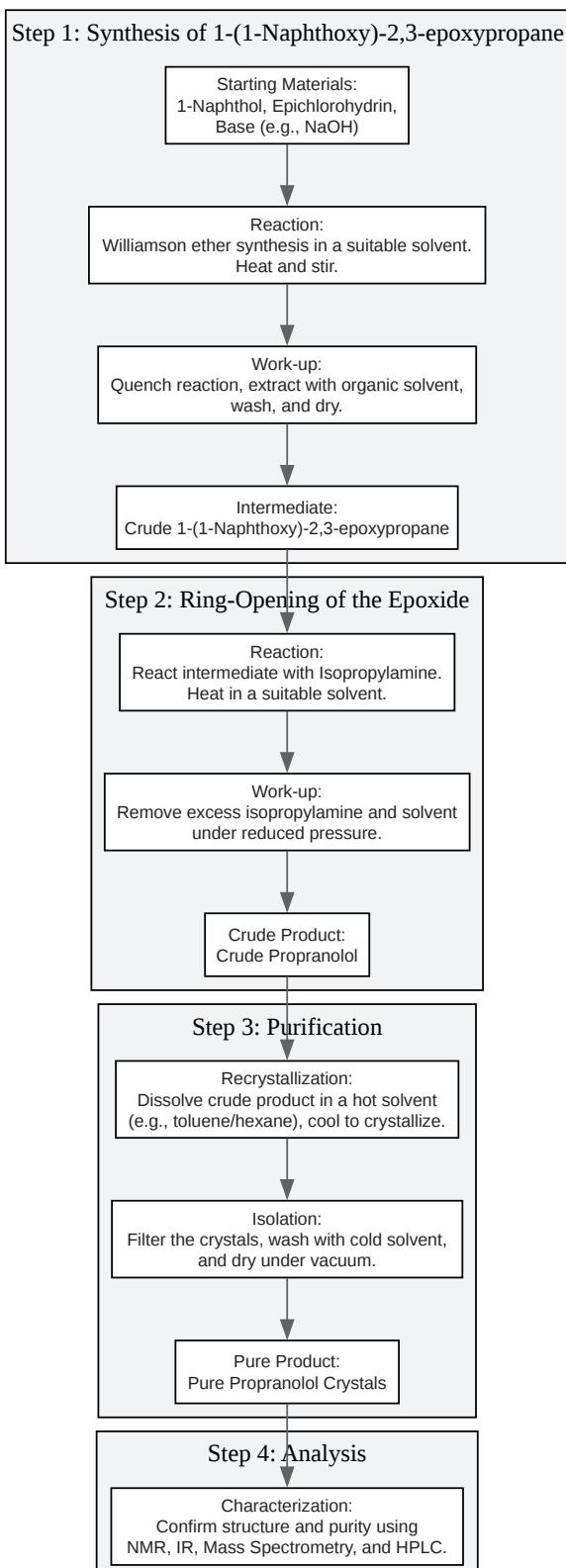
The activation of a GPCR by a ligand initiates a cyclical process involving the associated G-protein.

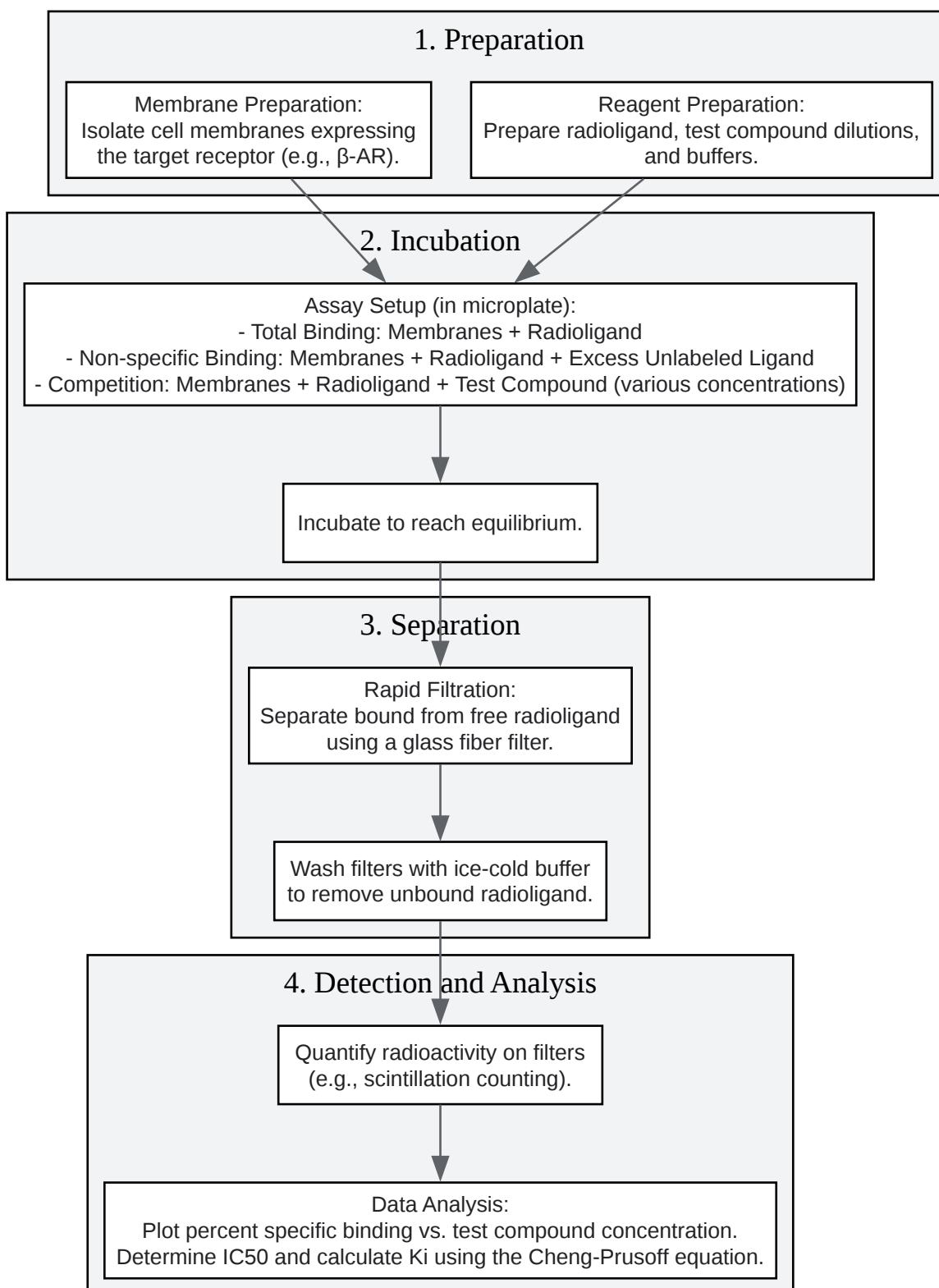
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The G-Protein Coupled Receptor (GPCR) activation and signaling cycle.

Experimental Workflow: Synthesis and Purification of Propranolol

Propranolol is a widely used beta-blocker and its synthesis serves as an excellent example of a workflow for preparing aryloxypropanolamines.[\[4\]](#)[\[18\]](#)[\[19\]](#)



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